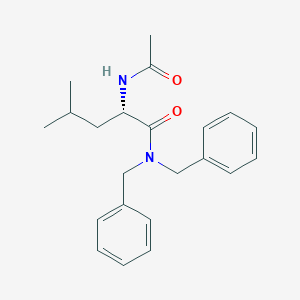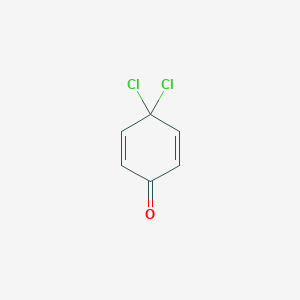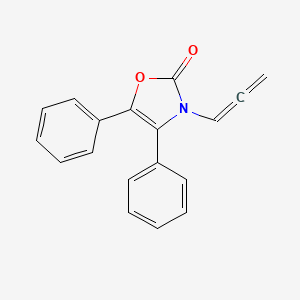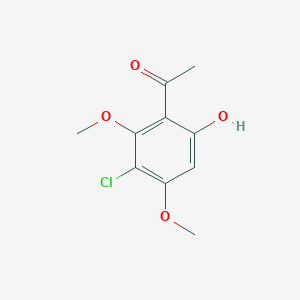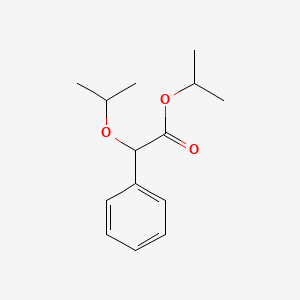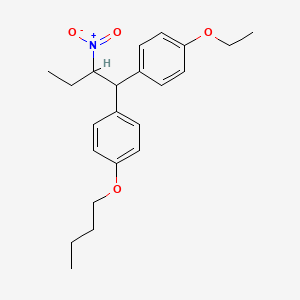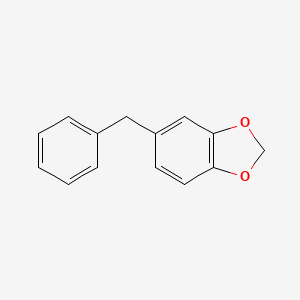
5-Benzyl-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring and a benzyl group attached to the fifth position of the dioxole ring. The molecular structure of 5-Benzyl-1,3-benzodioxole imparts unique chemical properties, making it significant in various chemical applications, including pharmaceuticals, agrochemicals, and aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,3-benzodioxole typically involves the condensation of catechol with benzyl halides in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction forms the dioxole ring by methylenedioxy bridge formation, where the benzyl halide acts as the benzyl source. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of 5-Benzyl-1,3-benzodioxole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Additionally, green chemistry principles are often applied to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzodioxole carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into benzodioxole alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Benzodioxole carboxylic acids.
Reduction: Benzodioxole alcohols.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
5-Benzyl-1,3-benzodioxole has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 5-Benzyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1,3-Benzodioxole: A simpler analog without the benzyl group, used in similar applications but with different reactivity.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Known for its use in fragrances and flavors, structurally related but with an aldehyde group instead of a benzyl group.
Safrole: Another benzodioxole derivative used in the synthesis of various chemicals, including MDMA.
Uniqueness: 5-Benzyl-1,3-benzodioxole is unique due to the presence of the benzyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This structural feature makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties.
Properties
CAS No. |
84598-13-0 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
5-benzyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O2/c1-2-4-11(5-3-1)8-12-6-7-13-14(9-12)16-10-15-13/h1-7,9H,8,10H2 |
InChI Key |
FDTVPJJPRVAQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


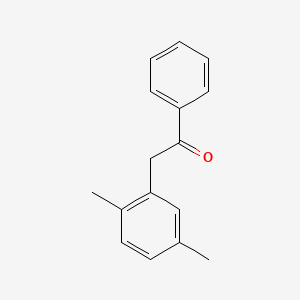

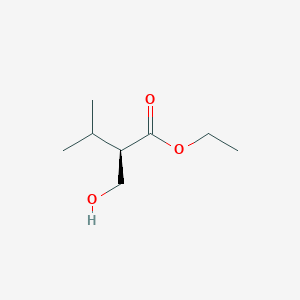
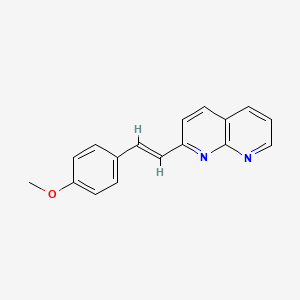
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
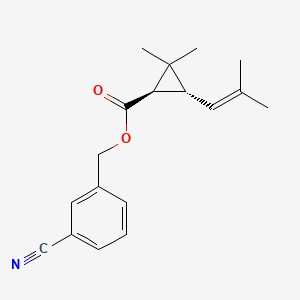
![3,9-Diethyl-5-hydroxy-7-oxo-7H-benzo[c]fluorene-6-carboxylic acid](/img/structure/B14410558.png)
